Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

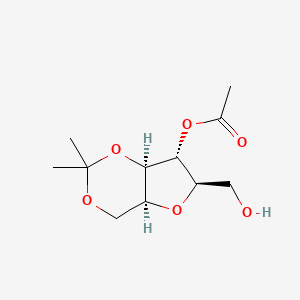

Bis(4-methoxyphenyl)iodonium tetrafluoroborate, also known as 4-Methoxy-bis(phenyliodonium) tetrafluoroborate, is an organometallic compound with a molecular formula of C14H14BF4I. It is a white solid with a melting point of 161-162°C. It is soluble in water and organic solvents and is used in a wide range of applications, including organic synthesis, medicinal research, and analytical chemistry.

Aplicaciones Científicas De Investigación

Iodinating Agent

This compound is used as a mild iodinating agent . It can selectively iodinate free phenolic groups in tyrosine residues during solid-phase synthesis.

Oxidizing Agent

“Bis(4-methoxyphenyl)iodonium Tetrafluoroborate” can also act as an oxidizing agent . It can accept electrons from other compounds, leading to their oxidation.

Research and Development

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the advancement of scientific knowledge and the development of new technologies.

Mecanismo De Acción

Target of Action

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is a versatile chemical compound that exhibits a T-shaped molecular geometry around the central iodine atom. The iodine atom forms bonds with two 4-methoxyphenyl groups and carries a positive charge. The compound’s primary targets are unsaturated substrates, as it is capable of selectively reacting with a wide range of these substrates .

Biochemical Pathways

The compound’s reactivity involves different reaction pathways, depending on the structures of the starting materials and the experimental conditions . It is capable of a tuneable reaction with simple cycloalkanols, providing straight and selective access either to omega-iodocarbonyl compounds or to ketones .

Result of Action

The compound’s action results in the iodofunctionalization of its targets . This process involves the introduction of an iodine atom into a molecule, leading to changes in the molecule’s structure and properties. The compound’s ability to selectively react with a wide range of unsaturated substrates makes it a valuable tool in various scientific research fields .

Propiedades

IUPAC Name |

bis(4-methoxyphenyl)iodanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPXAGJMHPXDGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BF4IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

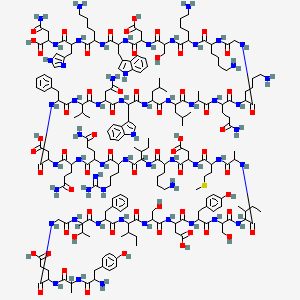

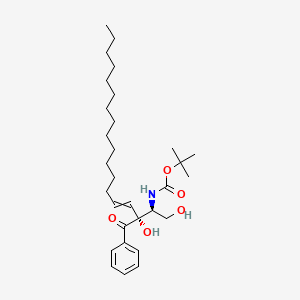

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

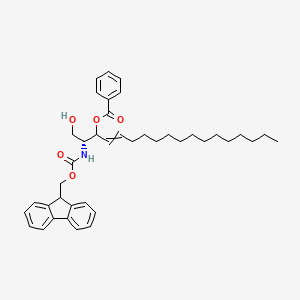

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

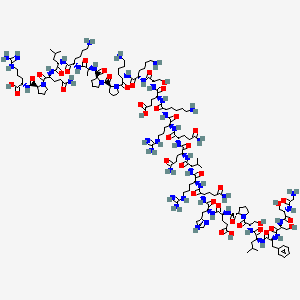

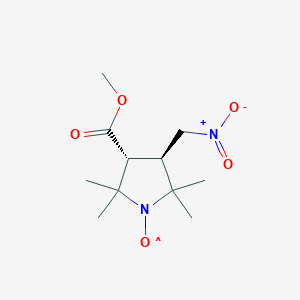

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)